molecular formula C8H7NO B171700 (2-Hydroxyphenyl)acetonitrile CAS No. 14714-50-2

(2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700
CAS No.: 14714-50-2
M. Wt: 133.15 g/mol
InChI Key: WMWRBGOAZXDIDN-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzyl cyanide where a hydroxyl group is substituted at the ortho position of the benzene ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Scientific Research Applications

(2-Hydroxyphenyl)acetonitrile has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for “(2-Hydroxyphenyl)acetonitrile” was not found in the search results. Therefore, it’s important to handle this compound with care and follow standard safety protocols when working with it .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)acetonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the reaction of hydroxybenzyl alcohols with hydrogen cyanide due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms various substituted phenylacetonitriles.

Comparison with Similar Compounds

Uniqueness: (2-Hydroxyphenyl)acetonitrile is unique due to its ortho-hydroxy substitution, which imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(2-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWRBGOAZXDIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441963
Record name (2-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14714-50-2
Record name (2-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29.8g of 2-hydroxybenzyl alcohol are dissolved in 250 ml of dimethylsulfoxide, together with 18g of potassium cyanide, and the mixture is heated to 125°C. 16g of glacial acetic acid are then added dropwise over the course of 1 hour and the mixture is stirred for a further 2 hours at 125°C. The dimethylsulfoxide is removed in vacuo and the residue is stirred with 200 ml of water and 150 ml of chloroform. The chloroform phase is separated off and the aqueous phase is re-extracted with 150 ml of chloroform. The combined chloroform phases are extracted by shaking with water and dried with sodium sulfate. After distilling off the chloroform, an oil remains, which solidifies on cooling. Yield: 19.8g = 60.5% of theory. Recrystallization from benzene/ligroin: melting point 118°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of (2-Hydroxyphenyl)acetonitrile?

A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds, particularly benzofurans [, ]. These compounds are important structural motifs in pharmaceuticals and materials science.

Q2: Can you elaborate on the synthesis of benzofurans from this compound?

A2: Several methods utilize this compound for benzofuran synthesis. One approach involves palladium-catalyzed coupling with arylboronic acids, followed by intramolecular annulation []. Alternatively, a transition-metal-free route utilizes 2-halobenzaldehydes in a base-mediated domino reaction to construct the benzofuran core [].

Q3: Are there any other heterocycles accessible from this compound?

A3: Yes, this compound can be reacted with 4,6-dichloropyrimidine-5-carbaldehyde to synthesize benzofuran-fused pyrido[4,3-d]pyrimidines via a catalyst-free domino reaction []. These compounds have shown promising antitumor activity.

Q4: What are the advantages of using this compound in these syntheses?

A4: this compound offers several benefits:

    Q5: Can this compound itself be synthesized efficiently?

    A5: Yes, a concise synthesis utilizes o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols. These intermediates react with trimethylsilyl cyanide to afford (2-Hydroxyphenyl)acetonitriles [, ].

    Q6: Does the structure of this compound offer clues to its reactivity?

    A6: Absolutely! The presence of both a phenolic hydroxyl group and a nitrile group in proximity allows for diverse reactivity:

      Q7: Are there any reported large-scale applications of these synthetic methods?

      A7: While most research focuses on developing and optimizing the synthetic methodologies, some protocols using this compound can be scaled up to gram quantities without significant yield reduction []. This suggests potential for larger-scale applications.

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